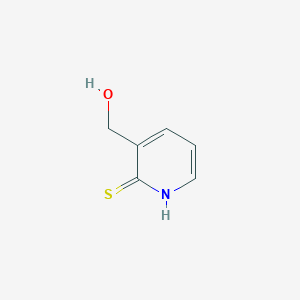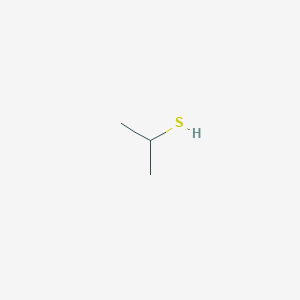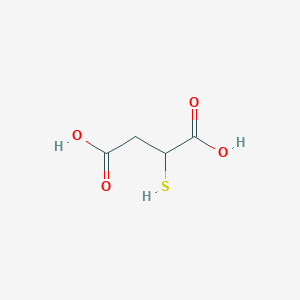
Mercaptosuccinic acid
概要
説明
Mercaptosuccinic acid (MSA) is a chiral multifunctional intermediate material used as a stabilizing and capping agent in the synthesis of biologically active sulfurs . It is also known as Thiomalic acid .
Synthesis Analysis
MSA is often used as a capping ligand for nanocrystals due to its stability in slightly acidic as well as in alkaline solutions . It has been used as a dopant for the synthesis of carbon nanodots from citric acid and can be used as a capping and reducing agent to synthesize monolayer-capped gold nanoparticles .Molecular Structure Analysis
Mercaptosuccinic acid is a dicarboxylic acid containing a thiol functional group . It contains a thiol group (SH) in place of the hydroxy group (OH) in malic acid .Chemical Reactions Analysis
MSA can form thiomalate self-assembled monolayers when adsorbed on Au (III) surface . It can serve as an inhibitor for glutathione peroxidase, or the toxicity of substances can be increased due to the presence of MSA in the respective cells or tissues .Physical And Chemical Properties Analysis
MSA is stable in slightly acidic as well as in alkaline solutions . It has a melting point of 145-154 °C .科学的研究の応用
1. Detection of Fe (III) Ions
- Application Summary: MSA-capped gold nanoparticles are used as a sensing probe for the colorimetric detection of Fe (III) ions .
- Methods of Application: The well-dispersed gold nanoparticles (AuNPs) with a diameter of around 20 nm were obtained by a one-step reaction of tetrachloroauratic acid with MSA as a reducing and capping agent . Fe (III) reportedly causes the aggregation of prepared MSA-capped AuNPs followed by a change in color and a shift to long wavelengths in the absorbance spectra .
- Results: The method allows for a visual and spectrophotometric Fe (III) determination with detection limits of 30 ng/mL and 23 ng/mL, respectively . MSA-capped AuNPs have been used as sensing probes for the detection of Fe (III) in drinking water samples with a detection limit that is much lower than the maximum permissible level of Fe (III) specified by official regulations (300 ng/mL) .
2. Nanotechnology Applications
- Application Summary: MSA is a key component in nanotechnology, particularly in the creation of quantum dots (nanocrystals) and self-assembled monolayers in combination with gold or silver .
- Methods of Application: MSA is often used as a capping ligand for nanocrystals due to its stability in slightly acidic as well as in alkaline solutions .
- Results: The thiol group as well as the two carboxylic groups of MSA contribute to its multifunctional applicability in nanotechnology .
3. Detection of Benzoic Acid and Total Paraben Based Preservatives in Food Items
- Application Summary: MSA has been used to cap cadmium telluride quantum dots (QDs) and nanocrystals for applications like detection of benzoic acid and total paraben based preservatives in food items .
- Methods of Application: The details of the methods of application are not specified in the source .
- Results: The results or outcomes obtained are not specified in the source .
4. Biological Fluorescent Labelling in Bio-imaging
- Application Summary: MSA-capped cadmium telluride quantum dots (QDs) and nanocrystals have been used for biological fluorescent labelling in bio-imaging .
- Methods of Application: The details of the methods of application are not specified in the source .
- Results: The results or outcomes obtained are not specified in the source .
5. Bonding with Antibodies or Antigens for Biomedical Applications
- Application Summary: MSA can bond with antibodies or antigens for biomedical applications .
- Methods of Application: The details of the methods of application are not specified in the source .
- Results: The results or outcomes obtained are not specified in the source .
6. Preparation of Mercaptosuccinic Acid Diethyl Ester
- Application Summary: MSA is used in the preparation of mercaptosuccinic acid diethyl ester by reaction with ethanol . This ester can be used as an intermediate in various organic synthesis reactions .
- Methods of Application: The specific method involves the reaction of MSA with ethanol under suitable conditions to form the ester . The exact conditions (temperature, pressure, catalyst, etc.) would depend on the specific requirements of the reaction .
- Results: The result is the formation of mercaptosuccinic acid diethyl ester . This compound can then be used as an intermediate in other organic synthesis reactions .
7. Brightening Agent in Metal Plating
- Application Summary: MSA is used as a brightening agent in metal plating . This process enhances the appearance and corrosion resistance of metal surfaces.
- Methods of Application: The specific method involves the use of MSA in the electroplating bath. The MSA acts as a brightening agent, improving the quality of the metal finish .
- Results: The result is a brighter, more lustrous finish on the metal surface .
8. Intermediate for the Synthesis of Corrosion Inhibitors
- Application Summary: MSA is used as an intermediate for the synthesis of corrosion inhibitors . These substances help to reduce the corrosion of metals and alloys.
- Methods of Application: The specific method involves the use of MSA in the synthesis of corrosion inhibitors. The exact conditions (temperature, pressure, catalyst, etc.) would depend on the specific requirements of the reaction .
- Results: The result is the formation of corrosion inhibitors that can be used to protect metals and alloys from corrosion .
9. Intermediate for the Synthesis of Soil Fumigants
- Application Summary: MSA is used as an intermediate for the synthesis of soil fumigants . These substances are used to control pests in the soil.
- Methods of Application: The specific method involves the use of MSA in the synthesis of soil fumigants. The exact conditions (temperature, pressure, catalyst, etc.) would depend on the specific requirements of the reaction .
- Results: The result is the formation of soil fumigants that can be used to control pests in the soil .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-sulfanylbutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4S/c5-3(6)1-2(9)4(7)8/h2,9H,1H2,(H,5,6)(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJRXVEJTAYWCQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)S)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20861615 | |
| Record name | (+/-)-Mercaptosuccinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20861615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid with a sulfudic odor; [Merck Index] Light brown solid; [Sigma-Aldrich MSDS] | |
| Record name | 2-Thiomalic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10835 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Mercaptosuccinic acid | |
CAS RN |
70-49-5 | |
| Record name | (±)-Mercaptosuccinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Thiomalic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000070495 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mercaptosuccinic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7302 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butanedioic acid, 2-mercapto- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (+/-)-Mercaptosuccinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20861615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mercaptosuccinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.670 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THIOMALIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94239W5L4H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

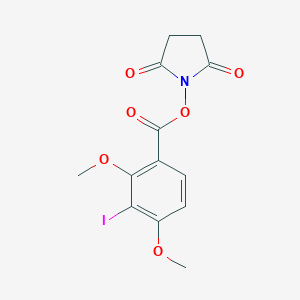
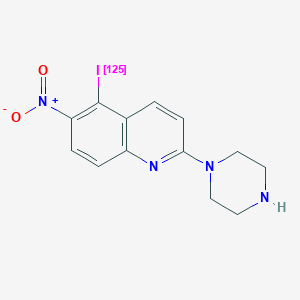
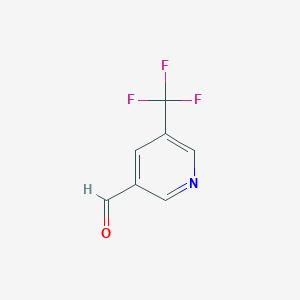
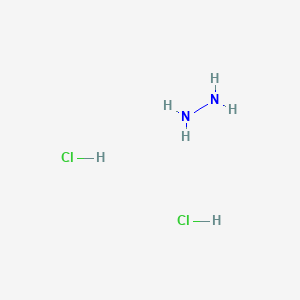
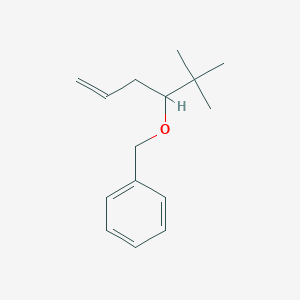
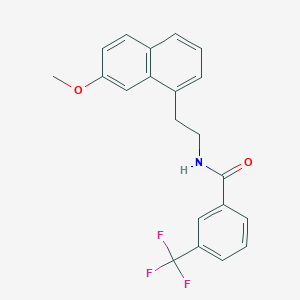
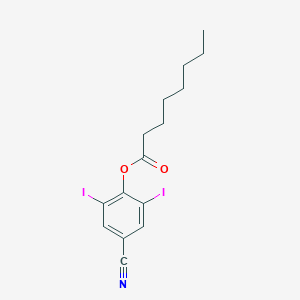
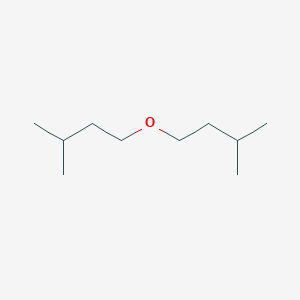
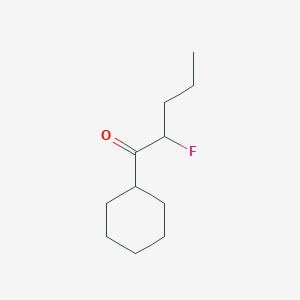
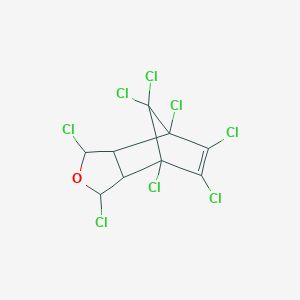
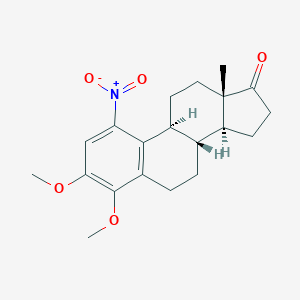
![N-methyl-3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxamide](/img/structure/B166226.png)
